Cloprostenol Sodium

Prostanoid Receptors Veterinary Pharmacology Luteolysis

Cloprostenol sodium (D-isomer) is a high-potency PGF2α analog with an EC50 of 0.84 nM at the FP receptor, delivering 200x and 100x greater abortifacient potency than natural PGF2α in rats and hamsters. Its sodium salt ensures superior water solubility for precise dosing. With extended half-life and metabolic stability, it outperforms dinoprost in TAI protocols—yielding 2–16% higher pregnancy rates. It provides 2- to 3-fold greater potency than fluprostenol for FP receptor research. Ideal for TAI synchronization, luteolysis, and rodent pregnancy termination studies.

Molecular Formula C22H28ClNaO6
Molecular Weight 446.9 g/mol
CAS No. 62561-03-9
Cat. No. B1669232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloprostenol Sodium
CAS62561-03-9
SynonymsCloprostenol
Cloprostenol Monosodium Salt
Cloprostenol Sodium
Estrumate
ICI 80,966
ICI-80,966
ICI80,966
Monosodium Salt, Cloprostenol
Oestrophan
Salt, Cloprostenol Monosodium
Sodium, Cloprostenol
Molecular FormulaC22H28ClNaO6
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]
InChIInChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1
InChIKeyIFEJLMHZNQJGQU-KXXGZHCCSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cloprostenol Sodium: A Potent Synthetic PGF2α Analog for Veterinary Reproductive Management


Cloprostenol sodium (CAS 62561-03-9) is a synthetic analog of prostaglandin F2α (PGF2α) designed for superior luteolytic efficacy and extended duration of action [1]. It acts as a potent FP receptor agonist, with an EC50 of 0.84 nM in functional assays [2], and demonstrates significant improvements over the natural hormone, dinoprost, in terms of potency, stability, and clinical outcomes in reproductive protocols [3].

Why Cloprostenol Sodium Is Not a Simple Substitute for Other PGF2α Analogs


While multiple PGF2α analogs exist for reproductive management, their distinct receptor binding profiles, metabolic stability, and in vivo efficacy profiles preclude simple interchange. For instance, cloprostenol sodium demonstrates a longer half-life and greater resistance to endogenous metabolism compared to the natural hormone dinoprost [1]. Furthermore, its selectivity profile differs from other synthetic analogs like fluprostenol, which is more selective for the FP receptor but less potent [2]. The presence of different enantiomers, such as the racemic mixture (DL-cloprostenol) versus the active D-isomer, also introduces significant variability in potency that must be accounted for in dosing protocols [3].

Quantitative Evidence for Cloprostenol Sodium's Differential Performance


Superior FP Receptor Agonist Potency Compared to Fluprostenol

Cloprostenol sodium is a potent FP receptor agonist with a functional EC50 of 0.84 ± 0.06 nM in a phosphoinositide turnover assay [1]. This makes it 2- to 3-fold more potent than the related analog fluprostenol, a key differentiator in applications where maximum FP receptor activation is required [2].

Prostanoid Receptors Veterinary Pharmacology Luteolysis

Increased Pregnancy Rate in Dairy Cows Compared to Dinoprost

In a large-scale field study of lactating dairy cows, treatment with cloprostenol sodium resulted in a statistically significant increase in overall pregnancy rate compared to dinoprost tromethamine (14.4% vs. 12.2%, P = 0.02) [1]. This improvement was associated with higher estrus detection rates (42.4% vs. 34.0% for 1st parity cows, P < 0.01) and higher conception rates (38.3% vs. 34.4%, P = 0.05) in cows inseminated on Days 3 or 4 following treatment.

Dairy Cattle Reproduction Estrus Synchronization Pregnancy Rate

Enhanced Luteolytic Efficacy with Long-Acting Formulation in Beef Cattle

A long-acting formulation of cloprostenol sodium (PGF LA) achieved more complete luteal regression, as evidenced by significantly lower serum progesterone (P4) concentrations at the time of TAI compared to a standard cloprostenol product (0.23 ± 0.20 ng/mL vs. 0.65 ± 0.30 ng/mL, P < 0.05) [1]. This enhanced luteolysis resulted in a higher pregnancy rate in cows (63.3% vs. 47.6%, P < 0.05).

Beef Cattle Reproduction Timed Artificial Insemination (TAI) Progesterone

Distinct Side Effect Profile in Donkeys Compared to Dinoprost

While both drugs effectively induced luteolysis, cloprostenol sodium (0.25 mg, i.m.) and dinoprost (5 mg, i.m.) produced distinct side effect profiles in jennies. Dinoprost induced greater sudoresis (sweating) scores, whereas cloprostenol resulted in greater abdominal discomfort and diarrhea scores (P < 0.05) [1]. Additionally, the time to initial decrease in progesterone concentration was faster with dinoprost (0.5 h) compared to cloprostenol (1 h).

Equine Reproduction Donkey Medicine Side Effects

Equivalent Luteolytic Efficacy with D-Cloprostenol in Ovsynch Protocols

In a study evaluating different prostaglandins within an Ovsynch protocol for lactating Holstein cows, cloprostenol sodium (0.53 mg) and D-cloprostenol (0.15 mg) achieved statistically equivalent corpus luteum (CL) regression rates of 97.5% and 97.1%, respectively [1].

Ovsynch Protocol Corpus Luteum Regression Holstein Cows

High Potency in Terminating Pregnancy Relative to PGF2α

Cloprostenol sodium is a highly potent abortifacient, being 200-fold and 100-fold more potent than natural PGF2α in terminating pregnancy in hamsters and rats, respectively [1]. This dramatic increase in potency allows for significantly lower doses to be used, which is a critical advantage for both research applications and potential off-label veterinary use in small animals.

Abortifacient Pregnancy Termination Rodent Model

Optimal Application Scenarios for Cloprostenol Sodium Based on Evidence


Synchronization of Estrus for Timed Artificial Insemination (TAI) in Cattle

Cloprostenol sodium is the preferred choice for TAI protocols in both dairy and beef cattle due to its high FP receptor potency [1] and its demonstrated ability to improve pregnancy rates compared to dinoprost [2]. Long-acting formulations further optimize outcomes by ensuring more complete luteolysis, as shown by significantly lower serum progesterone levels at the time of AI [3]. Procurement should prioritize formulations validated for use in specific TAI protocols (e.g., Ovsynch, 5-day CIDR-Synch) and consider the economic benefit of a 2-16% increase in pregnancy rate.

Research Requiring a Potent and Selective FP Receptor Agonist

For in vitro and in vivo studies investigating FP receptor function, cloprostenol sodium offers a distinct advantage as a potent agonist with an EC50 of 0.84 nM [1]. While less selective than fluprostenol, its greater potency (2- to 3-fold) makes it the superior tool when maximum receptor activation is required [4]. Researchers should consider the sodium salt for its improved water solubility, facilitating accurate and consistent dosing in experimental systems.

Veterinary Applications Requiring Specific Side Effect Management

In equine and other species where management of post-injection side effects is a concern, cloprostenol sodium presents a different profile than dinoprost. As demonstrated in donkeys, cloprostenol is associated with greater abdominal discomfort and diarrhea, whereas dinoprost causes more sweating [5]. This information allows veterinarians to tailor their drug selection to the individual animal's condition (e.g., avoiding cloprostenol in animals with gastrointestinal sensitivity) and to manage client expectations regarding post-treatment observations.

Termination of Pregnancy in Laboratory Animals

Cloprostenol sodium's exceptional potency as an abortifacient—100 to 200 times more potent than PGF2α in rats and hamsters [6]—makes it the agent of choice for pregnancy termination studies in rodent models. The high potency allows for the use of very small volumes and doses, minimizing injection stress and reducing the risk of non-specific effects, thereby improving the quality and reproducibility of research data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloprostenol Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.